n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline
Overview
Description
n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline: is an organic compound that belongs to the class of aniline derivatives. It features a dimethylamino group attached to a phenyl ring, which is further substituted with a piperidin-1-ylmethyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(piperidin-1-ylmethyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods often involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This approach allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound has been investigated for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications, including antiviral and anticancer activities .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. It serves as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
n,n-Dimethylaniline: A simpler derivative with only a dimethylamino group attached to the phenyl ring.
4-(piperidin-1-ylmethyl)aniline: Lacks the dimethylamino group but retains the piperidin-1-ylmethyl substitution.
n,n-Diethyl-4-(piperidin-1-ylmethyl)aniline: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline is unique due to the presence of both the dimethylamino and piperidin-1-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidin-1-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-6-13(7-9-14)12-16-10-4-3-5-11-16/h6-9H,3-5,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSDOSZBWOOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288881 | |
Record name | n,n-dimethyl-4-(piperidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-03-7 | |
Record name | NSC57961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dimethyl-4-(piperidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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